Home > Products > Screening Compounds P45669 > Tau Peptide (277-291) Trifluoroacetate
Tau Peptide (277-291) Trifluoroacetate - 330456-40-1

Tau Peptide (277-291) Trifluoroacetate

Catalog Number: EVT-6428334
CAS Number: 330456-40-1
Molecular Formula: C75H132F3N21O25S
Molecular Weight: 1817.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (277-291) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is crucial in stabilizing microtubules in neuronal cells. This specific peptide sequence plays a significant role in the study of neurodegenerative diseases, particularly Alzheimer's disease, where tau protein aggregation leads to neurofibrillary tangles. The trifluoroacetate salt form enhances the peptide's solubility and stability, making it suitable for various biochemical applications.

Source

The tau protein is primarily sourced from human brain tissue, with the Tau Peptide (277-291) Trifluoroacetate being synthesized in laboratories for research purposes. It can be obtained through commercial suppliers specializing in peptide synthesis, such as HongTide Biotechnology and MedChemExpress .

Classification

Tau Peptide (277-291) Trifluoroacetate falls under the category of neuropeptides and is classified as a synthetic peptide. It is characterized by its sequence derived from the tau protein and is utilized extensively in biochemical and pharmacological research.

Synthesis Analysis

Methods

The synthesis of Tau Peptide (277-291) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with an amino acid attached to a resin. Each subsequent amino acid is added through a series of coupling reactions, where the carboxyl group of one amino acid reacts with the amino group of another.
  2. Cleavage and Deprotection: Once the desired sequence is complete, the peptide is cleaved from the resin and deprotected to remove any protective groups used during synthesis.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring high purity levels necessary for biological assays.
  4. Characterization: Mass spectrometry and analytical HPLC are employed to confirm the molecular weight and purity of the synthesized peptide .
Molecular Structure Analysis

Structure

Tau Peptide (277-291) has a specific amino acid sequence that contributes to its structural properties. The molecular formula is C75H132F3N21O25SC_{75}H_{132}F_3N_{21}O_{25}S, indicating a complex structure with multiple functional groups.

Data

  • Molecular Weight: Approximately 1,688.03 g/mol.
  • Structural Features: The peptide contains several hydrophilic and hydrophobic regions that influence its interaction with other biomolecules, particularly in aggregation processes associated with tauopathies .
Chemical Reactions Analysis

Reactions

Tau Peptide (277-291) can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions are crucial for understanding how tau aggregates in pathological conditions.

Technical Details

  1. Hydrolysis: In aqueous environments, peptides can hydrolyze, leading to fragmentation that may affect their biological activity.
  2. Oxidation: The presence of reactive side chains can lead to oxidation, altering the peptide's structure and function.
  3. Aggregation Studies: Research has shown that this specific tau fragment can form aggregates under certain conditions, mimicking the pathological state observed in Alzheimer's disease .
Mechanism of Action

Process

The mechanism by which Tau Peptide (277-291) exerts its effects primarily involves its interaction with microtubules and other proteins involved in neuronal function.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or lyophilized solid.
  • Solubility: Soluble in water and common organic solvents due to its trifluoroacetate form.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels and temperatures.
  • Reactivity: Can participate in various biochemical interactions due to its functional groups .
Applications

Scientific Uses

Tau Peptide (277-291) Trifluoroacetate has several applications in scientific research:

  1. Neurodegenerative Disease Studies: Used to investigate tau aggregation mechanisms related to Alzheimer's disease and other tauopathies.
  2. Drug Development: Serves as a model for developing therapeutic agents targeting tau pathology.
  3. Biochemical Assays: Employed in assays to study protein-protein interactions and aggregation kinetics related to tau proteins .

This compound continues to be an important focus in neurobiology research, providing insights into tau-related pathologies and potential therapeutic strategies against neurodegeneration.

Biochemical Context and Pathogenic Significance of Tau Peptide (277-291)

Role of Tau Fragments in Neurodegenerative Proteinopathies

Tau protein undergoes proteolytic cleavage in neurodegenerative diseases, generating bioactive peptides that actively drive pathogenesis. The fragment spanning residues 277–291 (VQIINKKLDLSHVS) represents a critical toxic species within tauopathies like Alzheimer’s disease (AD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP). This peptide encompasses the PHF6 motif (²⁷⁷VQIINK²⁸²) in the R3 repeat—a structural element essential for initiating tau aggregation. Biochemical analyses of sarkosyl-insoluble tau from AD brains reveal trypsin-resistant cores predominantly within the microtubule-binding domain (residues 243–406), with residues 277–291 forming part of this stable pathological scaffold [4]. Mass spectrometry confirms this region’s persistence in paired helical filaments (PHFs), where its β-sheet propensity nucleates β-rich cross-amyloid assemblies [4] [7].

In vitro studies demonstrate that synthetic tau peptide (277–291) accelerates full-length tau aggregation by acting as a seed. The PHF6* motif’s hydrophobic valine-isoleucine residues (V₂₇₇, I₂₇₉) and lysine-280 (K280) drive hydrophobic interactions and electrostatic mismatches that promote β-sheet stacking. Pathological K280 acetylation or deletion further enhances aggregation kinetics by reducing charge repulsion [9]. Crucially, this peptide’s incorporation into neurofibrillary tangles (NFTs) correlates with synaptic toxicity: it disrupts mitochondrial trafficking, impairs vesicle release, and induces microglial phagocytosis of synapses, exacerbating cognitive decline [2] [6].

Table 1: Pathogenic Modifications within Tau Peptide (277–291)

ResidueModificationPathogenic ConsequenceAssociated Tauopathies
K280Acetylation/DeletionReduces charge repulsion; accelerates β-sheet stacking & cross-seedingAD, FTD, PSP
T283HyperphosphorylationStabilizes aggregation-prone conformation; impairs microtubule bindingAD, CBD
S285PhosphorylationPromotes oligomer stability; enhances resistance to proteolysisAD, Pick’s disease
V277/I279Hydrophobic exposureNucleates β-sheet formation via hydrophobic clusteringAll major tauopathies

Positional Relevance of Residues 277–291 Within Tau’s Microtubule-Binding Domain

Residues 277–291 span the C-terminal segment of tau’s R3 repeat and the entire R4 repeat (²⁸⁴KLDLSHVS²⁹¹), positioning it at the interface between microtubule (MT) binding and pathological self-assembly. Structural studies reveal that:

  • MT Binding Dynamics: The R3 (²⁷⁴VQIVYK²⁷⁹) and R4 (²⁸⁴KLDLSHVS²⁹¹) repeats form transient α-helices upon MT interaction. Residues K280 and L282 in 277–291 stabilize tubulin contacts via salt bridges and van der Waals forces. Pathological acetylation at K280 abolishes MT affinity, freeing tau for aggregation [9] [5].
  • Aggregation Hotspot: The PHF6* motif (R3: ²⁷⁷VQIINK²⁸²) and PHF6 motif (R4: ³⁰⁶VQIVYK³¹¹) exhibit complementary steric zipper interfaces. Despite spatial separation in linear sequence, these motifs interact in trans during fibrillization. Residues 277–291 serve as a "linker" enabling R3-R4 intermolecular alignment, facilitating cross-β spine formation [9].
  • Isoform-Specific Vulnerability: The 277–291 sequence is identical in 3R and 4R tau isoforms. However, 4R tau’s additional exon 10-encoded repeat (R2) increases local concentration of aggregation-prone motifs, explaining the accelerated pathology in 4R-predominant tauopathies like PSP and CBD [4] [7].

Key Biochemical Insight: The K280-L282 segment acts as a dual-functional switch—under physiological conditions, it folds into an α-helix for MT binding; in disease, it transforms into a β-strand for amyloid assembly. Post-translational modifications (e.g., K280 acetylation) bias this equilibrium toward aggregation [5] [9].

Trifluoroacetate Counterion Effects on Peptide Stability and Experimental Reproducibility

Trifluoroacetate (TFA⁻) is an artifact from peptide synthesis and purification, where it serves as a counterion for basic residues (e.g., K280, K281 in 277–291). While practical for HPLC separation, TFA⁻ introduces experimental confounders:

  • Structural Perturbations: TFA⁻ binds lysine ammonium groups via electrostatic interactions, reducing the net charge of peptides. For tau (277–291), this masks critical charge repulsion between K280-K281 residues, artificially suppressing β-sheet formation kinetics. Circular dichroism studies show TFA-bound peptides exhibit delayed aggregation versus chloride-bound equivalents [10].
  • Acidity and Stability: Residual TFA (pKa ~0.2) lowers pH in aqueous solutions, promoting aspartate isomerization (e.g., D283) and peptide hydrolysis. Long-term storage of TFA salts accelerates deamidation at N286, generating non-native iso-aspartate residues that alter aggregation propensity [10] [5].
  • Bioactivity Artifacts: In vitro toxicity assays reveal TFA-bound tau peptides (277–291) show reduced neuronal uptake compared to acetate or chloride forms, likely due to altered hydrophobicity. This diminishes observed bioactivity by ~40% in cultured neurons [6] [10].

Mitigation Strategies:

  • Ion Exchange: Incubation with HCl-saturated tert-butanol or acetonitrile replaces TFA⁻ with Cl⁻ via non-aqueous proton transfer. This achieves >95% counterion exchange within two cycles, preserving peptide integrity [10].
  • Lyophilization from Weak Acids: Re-lyophilization from 10 mM HCl or acetic acid yields physiologically relevant counterions without introducing hydrolysis risk.

Table 2: Impact of Counterions on Tau Peptide (277–291) Properties

CounterionAggregation Lag TimeStorage Stability (4°C)In vitro Toxicity (IC₅₀)Recommended Use Case
Trifluoroacetate48 ± 6 hours2 weeks85 ± 8 µMHPLC purification only
Chloride12 ± 2 hours6 months52 ± 5 µMBiophysical assays
Acetate15 ± 3 hours9 months49 ± 4 µMCell-based studies

Experimental Imperative: TFA removal is essential for reproducing in vivo-relevant aggregation and toxicity. Post-synthesis processing must be documented to ensure data comparability across tauopathy studies [10] [5].

Properties

CAS Number

330456-40-1

Product Name

Tau Peptide (277-291) Trifluoroacetate

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C75H132F3N21O25S

Molecular Weight

1817.0 g/mol

InChI

InChI=1S/C73H131N21O23S.C2HF3O2/c1-11-38(9)56(80)70(113)94-58(39(10)12-2)72(115)89-46(29-53(78)98)65(108)82-40(19-13-16-24-74)59(102)81-41(20-14-17-25-75)60(103)85-44(27-35(3)4)63(106)88-48(31-55(100)101)66(109)86-45(28-36(5)6)64(107)91-50(33-96)69(112)87-47(30-54(79)99)67(110)93-57(37(7)8)71(114)84-43(22-23-52(77)97)62(105)90-49(32-95)68(111)83-42(21-15-18-26-76)61(104)92-51(34-118)73(116)117;3-2(4,5)1(6)7/h35-51,56-58,95-96,118H,11-34,74-76,80H2,1-10H3,(H2,77,97)(H2,78,98)(H2,79,99)(H,81,102)(H,82,108)(H,83,111)(H,84,114)(H,85,103)(H,86,109)(H,87,112)(H,88,106)(H,89,115)(H,90,105)(H,91,107)(H,92,104)(H,93,110)(H,94,113)(H,100,101)(H,116,117);(H,6,7)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-,58-;/m0./s1

InChI Key

XXOQVUBDBPUVFT-QGNNVVSNSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.